N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide
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Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide, also known as THPP, is a chemical compound that has been synthesized for its potential applications in scientific research. THPP belongs to the class of pyrazine-2-carboxamide derivatives and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide have been explored to produce molecules with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. Microwave-assisted synthesis has been utilized for rapid and efficient production of tetrazolyl pyrazole amides, highlighting the compound's role in facilitating novel synthetic routes for biologically active molecules (Jun Hu et al., 2011). Furthermore, studies on pyrazines and related heterocycles have shown that they can serve as building blocks for the synthesis of complex structures useful in medicinal chemistry, such as pyrazines, piperazinones, and quinoxalines, through reactions with 1,2-diamines (Domitila Aparicio et al., 2006).
Biological Activity
Compounds derived from or related to this compound have been evaluated for their cytotoxic activities. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Ashraf S. Hassan et al., 2014).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potentials of molecules synthesized from pyrazine derivatives have been extensively investigated. New compounds showing remarkable anti-avian influenza virus activity have been synthesized, demonstrating the role of pyrazine derivatives in addressing viral diseases (A. Hebishy et al., 2020). Additionally, hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids have been studied for their structure, spectroscopic characteristics, and potential applications, including antimicrobial activity (J. S. Al‐Otaibi et al., 2020).
Chemical Characterization and Structural Analysis
The chemical characterization and structural analysis of pyrazine derivatives have provided insights into their reactivity and potential applications. For example, the stabilization of (N-methyleneamino)imidoylketenes leading to the synthesis of dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines highlights the utility of pyrazine derivatives in generating novel heterocyclic compounds with potential pharmaceutical applications (N. Lisowskaya et al., 2004).
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(13-8-15-4-5-16-13)18-11-7-17-19(9-11)10-12-3-1-2-6-21-12/h4-5,7-9,12H,1-3,6,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXVYHPEFTNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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